Furegrelate

Overview

Description

Preparation Methods

Furegrelate is a synthetic compound that cannot be synthesized by the human body. Several pathways have been proposed for the synthesis of this compound sodium salt and related compounds . One of the synthetic routes involves the reduction of the nitro group of the starting material, 3-(4-nitrobenzyl)pyridine, using hydrogen over palladium on activated carbon to form 3-(4-aminobenzyl)pyridine . In the following step, nitric acid is created in situ by mixing sodium nitrite with sulfuric acid in ice-cold water. The nitric acid attaches to the amino group, forming a diazo group .

Chemical Reactions Analysis

Furegrelate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include hydrogen over palladium on activated carbon for reduction and nitric acid for diazotization . Major products formed from these reactions include 3-(4-aminobenzyl)pyridine and diazo compounds .

Scientific Research Applications

Pharmacological Mechanism

Furegrelate functions by inhibiting thromboxane A2 synthase, an enzyme responsible for the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. This inhibition leads to reduced platelet aggregation and vasodilation, making this compound a candidate for managing conditions associated with excessive thromboxane A2 activity, such as pulmonary arterial hypertension (PAH) and other thrombotic diseases .

Pulmonary Arterial Hypertension (PAH)

This compound has shown promise in treating neonatal PAH. In preclinical studies using neonatal piglets, this compound administration significantly reduced pulmonary vascular resistance and improved right ventricular hypertrophy in animals exposed to chronic hypoxia. The treatment preserved the structural integrity of the pulmonary vasculature, suggesting a protective role against hypoxia-induced remodeling .

Table 1: Effects of this compound on Pulmonary Vascular Resistance in Piglet Models

| Group | Pulmonary Vascular Resistance Index (PVRI) | Right Ventricular Hypertrophy |

|---|---|---|

| Normoxia | 40 ± 2 WU | Baseline |

| Chronic Hypoxia | 104 ± 7 WU | Significant Increase |

| Chronic Hypoxia + this compound (TID) | 69 ± 5 WU | Ameliorated |

Thrombotic Disorders

This compound's ability to inhibit thromboxane A2 synthesis makes it a valuable agent in managing thrombotic disorders. Its selective action allows for a reduction in thromboxane A2 without significantly affecting other pathways involved in platelet aggregation, which is advantageous compared to traditional non-selective cyclooxygenase inhibitors .

Case Study 1: Neonatal PAH Treatment

In a controlled study involving neonatal piglets, this compound was administered at doses of 3 mg/kg either twice or three times daily during exposure to chronic hypoxia. The group receiving this compound three times daily exhibited a notable reduction in PVRI and improved arterial distensibility compared to untreated controls. This study underscores this compound's potential as a therapeutic option for neonatal PAH .

Case Study 2: Renal Effects

Research has indicated that this compound may also mitigate renal vasoconstriction induced by angiotensin II. In rat models, this compound enhanced the formation of vasodilator prostaglandins, leading to increased renal plasma flow following angiotensin II infusion. This suggests that this compound could be beneficial in conditions characterized by renal vasoconstriction .

Future Directions and Research Needs

While current findings are promising, further clinical trials are necessary to establish the efficacy and safety profile of this compound in human populations. Investigating its potential applications beyond PAH and thrombotic disorders—such as its effects on renal function and other vascular conditions—could broaden its therapeutic use.

Mechanism of Action

Furegrelate exerts its effects by binding to the enzyme thromboxane A2 synthase . By binding to this enzyme, it prevents the normal substrate-enzyme combination and the catalytic reaction . Thromboxane A2, the compound synthesized by this enzyme, promotes the aggregation of platelets and acts as a vasoconstrictor . Therefore, by inhibiting thromboxane A2 synthase, this compound can prevent several diseases involving thrombosis .

Comparison with Similar Compounds

Furegrelate is unique in its ability to inhibit thromboxane A2 synthase . Similar compounds include other thromboxane synthase inhibitors such as ozagrel and ridogrel . this compound’s specific molecular structure, which includes a pyridine ring and a carboxylic acid group, provides it with unique properties that enhance its thromboxane A2 synthase inhibition .

Biological Activity

Furegrelate, chemically known as 5-(3-pyridinylmethyl)benzofurancarboxylic acid, is a selective thromboxane A2 (TxA2) synthase inhibitor that has been investigated for its potential therapeutic applications in various cardiovascular conditions. Initially developed by Pharmacia Corporation, this compound was intended for treating arrhythmias, ischemic heart disorders, and thrombosis but was discontinued in clinical use. Recent studies have rekindled interest in its biological activity, particularly in the context of pulmonary arterial hypertension (PAH) and other vascular disorders.

This compound exerts its biological effects primarily through the inhibition of TxA2 synthase, an enzyme responsible for the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By blocking this enzyme, this compound prevents the vasoconstrictive and pro-thrombotic actions of TxA2, thereby promoting vasodilation and reducing platelet aggregation.

Pharmacokinetics

This compound is characterized by rapid absorption following oral administration, with peak plasma concentrations reached within 1.0 to 1.7 hours. The compound exhibits a half-life ranging from 132 minutes after intravenous administration to approximately 4.2 to 5.8 hours in humans after oral dosing. It is primarily eliminated via renal pathways, with significant proportions of the drug excreted unchanged in urine .

Pulmonary Arterial Hypertension (PAH)

This compound has shown promise in preclinical models for treating hypoxia-induced PAH. In studies involving neonatal piglets subjected to chronic hypoxia, this compound administration significantly reduced pulmonary vascular resistance index (PVRI) and ameliorated right ventricular hypertrophy compared to untreated controls. Specifically, piglets treated with this compound at a dosage of 3 mg/kg three times daily exhibited a reduction in PVRI by 34%, indicating improved pulmonary hemodynamics .

Table 1: Effects of this compound on Pulmonary Vascular Resistance

| Treatment Group | PVRI (WU) | Change (%) |

|---|---|---|

| Normoxia | 40±2 | - |

| Chronic Hypoxia | 104±7 | +155% |

| This compound TID | 69±5 | -34% |

Renal Vasoconstriction

In animal models, this compound has demonstrated the ability to reduce renal vasoconstriction induced by angiotensin II. This effect is believed to be mediated through enhanced formation of vasodilator prostaglandins, suggesting a potential role for this compound in managing conditions associated with renal hypertension .

Glioma Treatment

Research indicates that this compound may also enhance the efficacy of chemotherapeutic agents in glioma models. In mice bearing intracerebral gliomas, this compound treatment increased sensitivity to the chemotherapeutic agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), significantly prolonging survival times .

Case Studies

In a clinical context, this compound's effects on platelet function have been variable. While it consistently inhibits TxA2 synthesis without significantly affecting platelet aggregation in initial trials, further investigations are warranted to fully elucidate its impact on hemostasis and thrombosis management .

Q & A

Basic Research Questions

Focusing on foundational mechanisms, experimental models, and standard methodologies.

Q. What established experimental models are used to study Furegrelate’s thromboxane A2 synthase inhibition, and how should they be validated?

- Methodological Answer :

- In vitro assays : Use platelet-rich plasma (PRP) to measure thromboxane B2 (TXB2) suppression via ELISA, with positive controls (e.g., ozagrel) and validation through dose-response curves .

- In vivo models : Rodent thrombosis models (e.g., FeCl3-induced arterial thrombosis) to assess this compound’s antithrombotic efficacy. Validate via histopathology and comparison with known thromboxane inhibitors .

- Key variables : Enzyme kinetics (Km/Vmax), platelet aggregation thresholds, and plasma half-life.

Q. How can researchers ensure reproducibility when quantifying this compound’s pharmacokinetic parameters in preclinical studies?

- Methodological Answer :

- Standardize protocols: Use HPLC-MS for plasma concentration measurements, with calibration curves spanning expected physiological ranges (e.g., 0.1–10 µM) .

- Control for interspecies variability: Compare metabolic clearance rates in murine vs. primate models.

- Report detailed methodologies in supplementary materials, including solvent preparation and stability testing .

II. Advanced Research Questions

Addressing complex experimental design, data contradictions, and translational challenges.

Q. What strategies resolve contradictions between this compound’s in vitro efficacy and limited in vivo therapeutic outcomes?

- Methodological Answer :

- Comparative pharmacokinetic analysis : Measure bioavailability and tissue penetration (e.g., cerebrovascular vs. systemic circulation) using radiolabeled this compound .

- Pathway crosstalk analysis : Investigate compensatory prostaglandin pathways (e.g., PGI2 upregulation) via RNA-seq or metabolomics .

- Computational modeling : Use systems pharmacology tools (e.g., PK-Sim) to simulate dose adjustments for target engagement .

Q. How should researchers optimize dosing regimens for this compound in comorbid populations (e.g., renal impairment)?

- Methodological Answer :

- Population-specific trials : Design adaptive clinical trials with stratified cohorts based on glomerular filtration rate (GFR). Use Bayesian statistics to model dose-response relationships .

- Biomarker integration : Monitor urinary 11-dehydro-TXB2 levels as a surrogate for thromboxane suppression efficacy .

- Ethical considerations : Preclinical validation in uremic rat models to assess renal clearance alterations .

Q. What statistical approaches mitigate bias in meta-analyses of this compound’s cardiovascular outcomes across heterogeneous studies?

- Methodological Answer :

- PRISMA-guided systematic reviews : Apply random-effects models to account for variability in study designs (e.g., crossover vs. parallel-group trials) .

- Sensitivity analysis : Exclude low-quality studies (e.g., those lacking placebo controls) and assess funnel plots for publication bias .

- Data harmonization : Align endpoints (e.g., MACE rates) and adjust for confounding variables (e.g., concomitant antiplatelet use) .

Q. III. Methodological Frameworks

Aligning with PICOT (Population, Intervention, Comparison, Outcome, Time) and FINERMAPS criteria .

Q. How to structure a PICOT-compliant clinical trial for this compound in stroke prevention?

- PICOT Template :

- Population : Adults with transient ischemic attack (TIA) and elevated TXB2 levels.

- Intervention : Oral this compound (50 mg BID) for 90 days.

- Comparison : Aspirin (100 mg QD) + placebo.

- Outcome : Reduction in recurrent stroke incidence (measured via MRI and NIHSS scores).

- Time : 12-month follow-up.

Q. What are common pitfalls in designing this compound studies, and how to avoid them?

- FINERMAPS Checklist :

- Feasibility : Ensure access to thromboxane synthase activity assays and ethical approval for human tissue use .

- Novelty : Focus on understudied applications (e.g., this compound in pulmonary hypertension) .

- Ethics : Disclose conflicts of interest (e.g., industry funding) and adhere to ARRIVE guidelines for animal studies .

Q. IV. Data Reporting Standards

Based on reproducibility guidelines from and .

Q. What minimal dataset criteria are essential for publishing this compound research?

- Required Data :

- Raw thromboxane synthase activity values (with SD/SE).

- Chromatograms confirming compound purity (>95%).

- Animal study metaStrain, sex, housing conditions.

- Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like Zenodo .

Properties

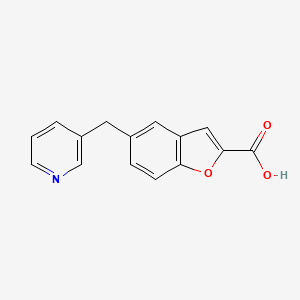

IUPAC Name |

5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11/h1-5,7-9H,6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWFITPGPFLBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046960 | |

| Record name | Furegrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85666-24-6 | |

| Record name | Furegrelate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furegrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUREGRELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX4D9BZA6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.